



Application Notes and Protocols for Antibody-DBCO Conjugation

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Compound of Interest		
Compound Name:	DBCO-PEG3-NHS ester	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of dibenzocyclooctyne (DBCO) to antibodies. This process is a cornerstone of copper-free click chemistry, enabling the attachment of various molecules, such as fluorophores, drugs, or oligonucleotides, to antibodies in a specific and efficient manner.[1][2]

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a cyclooctyne, like DBCO, and an azide-functionalized molecule.[1] This copper-free click chemistry is ideal for biological applications as it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][3] The reaction is highly specific, forming a stable triazole linkage.[1][4] DBCO is often introduced to the antibody via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine residues.[5][6]

Key Features of DBCO-Antibody Conjugation:

- Biocompatible: The reaction does not require a toxic copper catalyst, making it suitable for use with sensitive biological molecules and in living systems.[2][7]
- High Specificity: The DBCO group reacts specifically with azide groups, minimizing off-target reactions with other functional groups found in biological systems.[1][2]



- Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and ambient temperature.[2][3]
- High Efficiency: The reaction typically proceeds with high yields, resulting in a stable triazole bond.[1][2]
- Stability: Both the DBCO-functionalized antibody and the final conjugate exhibit good stability.[1][4] However, the DBCO group's reactivity can diminish over time, so it is recommended to use the functionalized antibody promptly.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of DBCO to antibodies, compiled from various sources. This allows for easy comparison of different reaction conditions.



Parameter	Value	Context	Source(s)
Antibody Concentration	1-10 mg/mL	Recommended concentration for the conjugation reaction.	[2][9]
Molar Excess of DBCO-NHS Ester	5 to 30-fold	Molar excess of DBCO-NHS ester over the antibody. A 5-10 fold excess often yields high conjugation.[8] A 20-30 fold excess is also commonly used.[2][4] [10]	[2][4][8][10]
Incubation Time (DBCO Activation)	30-60 minutes	Reaction time for DBCO-NHS ester with the antibody at room temperature.	[4][10][11]
Incubation Temperature (DBCO Activation)	Room Temperature or on ice	The reaction can be performed at room temperature or on ice.	[10]
Molar Excess of Azide Reagent	2 to 4-fold	Molar excess of the azide-modified molecule for the click reaction with the DBCO-antibody.	[2][4][10]
Incubation Time (Click Reaction)	2-24 hours	Incubation time for the copper-free click reaction. Can be 2-4 hours at room temperature or overnight at 4°C.[2]	[2][3][12]



Incubation Temperature (Click Reaction)	4°C or Room Temperature	The click reaction can be performed at 4°C (often overnight) or at room temperature.[2]	[2][4]
Degree of Labeling (DOL)	~1.5	Achievable DOL with a 6-fold molar excess of DBCO-NHS ester.	[11]
Antibody Recovery	~96%	Typical antibody recovery after purification with gel filtration columns.	[11]
Stability of DBCO- Antibody	Up to 1 month at -20°C	The reactivity of the DBCO group can decrease over time.[8] It is best to use the labeled antibody as soon as possible.[8]	[4][8]

Experimental Protocols

This section provides detailed protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry conjugation.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol details the labeling of an antibody with a DBCO-NHS ester.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[9]
- DBCO-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]



- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[2][4]
- Desalting column, spin filter, or dialysis cassette for purification.

Procedure:

- Prepare the Antibody Solution:
 - Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2][9] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[4]
 - Remove additives like BSA and gelatin if present.[4]
- Prepare the DBCO-NHS Ester Solution:
 - Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[4][13]
- Conjugation Reaction:
 - Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
 [2][4] The final concentration of the organic solvent should be below 20% to avoid antibody denaturation.
 - Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[2][4]
- Quench the Reaction:
 - Add a quenching solution, such as Tris-HCl or glycine, to the reaction mixture to stop the reaction by reacting with any unreacted DBCO-NHS ester.[2][4]
 - Incubate for an additional 15 minutes.[4]
- Purify the DBCO-labeled Antibody:
 - Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).



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- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[2][9]
 - Store the DBCO-functionalized antibody at -20°C for up to a month, although it is recommended to proceed to the click reaction as soon as possible.[4][8]

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azidefunctionalized molecule.

Materials:

- Purified DBCO-activated antibody
- Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)
- Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[4]

Procedure:

- Reaction Setup:
 - Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[2][4]
- Incubation:
 - Incubate the reaction mixture. Common incubation conditions are overnight at 4°C or for
 2-4 hours at room temperature.[2][3][4]
- Purification of the Final Conjugate:







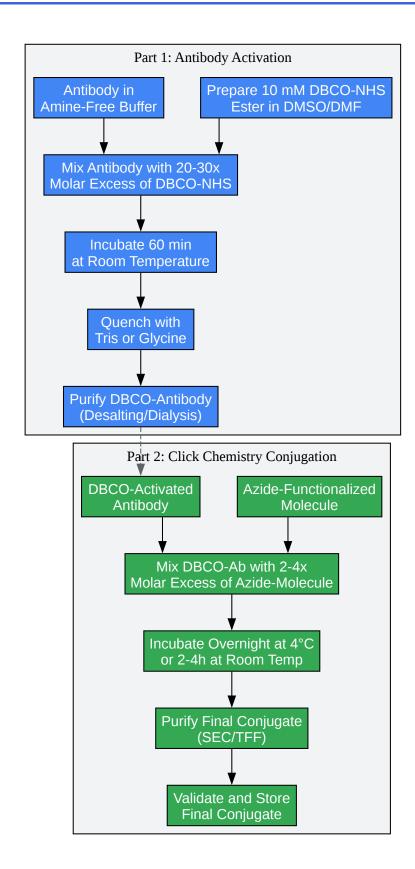
 Purify the antibody conjugate from unreacted azide-molecule using an appropriate method such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
 [8]

- Validation and Storage:
 - Validate the final conjugate using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2][4]
 - Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at
 -20°C or -80°C depending on the stability of the conjugated molecule.

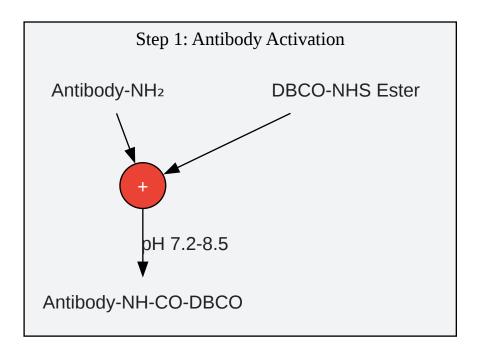
Visualizations

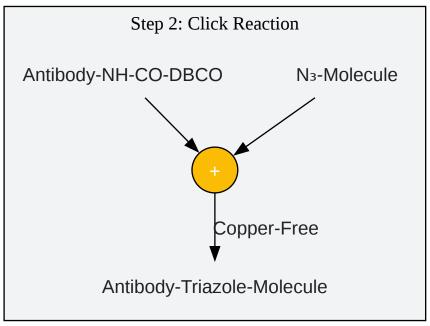
The following diagrams illustrate the key processes in DBCO-antibody conjugation.











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